molecular formula C24H18BrN5O2 B14980764 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14980764
M. Wt: 488.3 g/mol
InChI Key: XDNWJTZQTZQOMR-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzoxazole, triazole, and bromophenyl groups

Preparation Methods

The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzoxazole ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the bromophenyl group: This step typically involves a bromination reaction using bromine or a brominating agent.

    Formation of the triazole ring: This can be done via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Coupling of the benzoxazole and triazole moieties: This step may involve a condensation reaction or a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for the construction of larger chemical structures.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The benzoxazole and triazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. The bromophenyl group may also contribute to the compound’s activity by enhancing its lipophilicity and facilitating membrane penetration.

Comparison with Similar Compounds

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide: This compound features a pyrazole ring instead of a triazole ring, which may result in different biological activities and chemical properties.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine moiety and a thione group, which can influence its pharmacokinetic properties and biological activity.

The uniqueness of this compound lies in its combination of benzoxazole, triazole, and bromophenyl groups, which can provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H18BrN5O2

Molecular Weight

488.3 g/mol

IUPAC Name

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C24H18BrN5O2/c1-14-3-9-18(10-4-14)26-24(31)22-15(2)30(29-27-22)19-11-12-21-20(13-19)23(32-28-21)16-5-7-17(25)8-6-16/h3-13H,1-2H3,(H,26,31)

InChI Key

XDNWJTZQTZQOMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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